molecular formula C14H10ClFO3 B6402737 4-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1261935-89-0

4-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6402737
CAS No.: 1261935-89-0
M. Wt: 280.68 g/mol
InChI Key: HTWNMIBZFYJLIH-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-fluoro-4-methoxybenzaldehyde, which is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoic acid. The reaction is catalyzed by a Lewis acid such as aluminum chloride under anhydrous conditions. The resulting intermediate is then oxidized to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones.

    Esterification: Formation of esters with varying alkyl groups.

Scientific Research Applications

4-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 4-Chloro-3-fluorobenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Chloro-3-methoxybenzoic acid

Comparison: 4-Chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid is unique due to the combination of chloro, fluoro, and methoxy substituents on the aromatic ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and binding interactions. Compared to its analogs, this compound may exhibit enhanced or reduced activity in specific applications, making it a valuable tool in research and industrial processes.

Properties

IUPAC Name

4-chloro-3-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-3-8(7-12(13)16)10-6-9(14(17)18)2-4-11(10)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWNMIBZFYJLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690170
Record name 6-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-89-0
Record name 6-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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